Magnesium methacrylate

Description

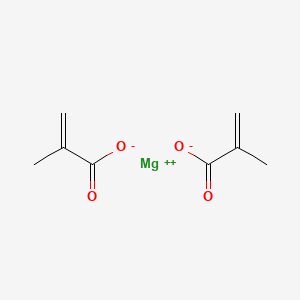

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H6O2.Mg/c2*1-3(2)4(5)6;/h2*1H2,2H3,(H,5,6);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZBOAIYHPIPCBP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10MgO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70221184 | |

| Record name | Magnesium methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7095-16-1 | |

| Record name | Magnesium methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007095161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Magnesium Methacrylate

Abstract

Magnesium methacrylate, the magnesium salt of methacrylic acid, is a crucial monomer and intermediate in the development of advanced polymers and biomaterials. Its incorporation into polymer chains can significantly enhance thermal stability, mechanical properties, and biocompatibility, making it a compound of high interest for researchers in materials science and drug development. This guide provides a comprehensive overview of the synthesis of magnesium methacrylate via a direct neutralization reaction and details the essential analytical techniques required for its thorough characterization. We delve into the causality behind experimental choices, offering field-proven insights to ensure the production of a high-purity, well-characterized final product.

Introduction: The Significance of Magnesium Methacrylate

Methacrylate-based polymers are ubiquitous, finding applications from industrial coatings to advanced medical devices. The modification of these polymers by incorporating metal ions has opened new avenues for creating materials with tailored properties. Magnesium, in particular, is an attractive choice due to its low toxicity, biocompatibility, and crucial role in biological systems.

Magnesium methacrylate serves as a key building block for:

-

Biocompatible Polymers: Used in the formulation of bone cements and tissue engineering scaffolds.

-

High-Performance Plastics: Acts as a comonomer to improve the thermal and mechanical durability of acrylic plastics.

-

Specialty Coatings and Adhesives: Enhances adhesion and strength in various formulations.

The precise control over the synthesis and rigorous verification of the monomer's identity and purity are paramount to achieving desired material performance. This guide is structured to walk researchers through a reliable synthesis protocol and a multi-faceted characterization workflow.

Synthesis of Magnesium Methacrylate: A Deliberate Approach

The synthesis of magnesium methacrylate is fundamentally an acid-base neutralization reaction. The selection of precursors and control of reaction conditions are critical for achieving a high yield and high-purity product.

The Chemical Principle

The reaction involves the neutralization of methacrylic acid (MAA) with a suitable magnesium base, such as magnesium hydroxide (Mg(OH)₂) or magnesium oxide (MgO). The reaction with magnesium hydroxide is often preferred due to its higher reactivity compared to MgO and the straightforward nature of the reaction, which produces only water as a byproduct.

Reaction: 2 CH₂=C(CH₃)COOH + Mg(OH)₂ → Mg(O₂CC(CH₃)=CH₂)₂ + 2 H₂O

Selection of Precursors & Rationale

-

Magnesium Source: Magnesium hydroxide is an excellent choice. It is a moderately strong base that reacts cleanly with methacrylic acid. Its low solubility in water means the reaction can be driven to completion by the dissolution of Mg(OH)₂ as it is consumed. Magnesium oxide can also be used, but its lower reactivity may require more stringent conditions, such as heating, to ensure complete reaction.[1][2]

-

Methacrylic Acid (MAA): A commercially available liquid monomer.[3] It is crucial to use MAA that is free from polymerization inhibitors or to remove them prior to synthesis if the final application is sensitive to their presence.

-

Solvent: Deionized water is the ideal solvent for this reaction. It facilitates the acid-base reaction and allows for the precipitation or crystallization of the magnesium methacrylate product, which often has limited solubility in cold water.

Experimental Workflow: Synthesis

The following diagram outlines the logical flow for the synthesis of magnesium methacrylate.

Caption: Logical workflow for the synthesis of magnesium methacrylate.

Detailed Synthesis Protocol

-

Reagent Preparation:

-

Prepare a 2M solution of methacrylic acid (MAA) in deionized water. Causality: Using a solution allows for better heat dissipation and control over the reaction rate.

-

Prepare a slurry of magnesium hydroxide (Mg(OH)₂) in deionized water. A slight stoichiometric excess of MAA (approx. 1-2%) is recommended to ensure all the Mg(OH)₂ reacts.

-

-

Reaction:

-

In a reaction vessel equipped with a magnetic stirrer and a pH probe, add the MAA solution.

-

Slowly add the Mg(OH)₂ slurry to the MAA solution over 30-60 minutes. An exothermic reaction will occur. Maintain the temperature between 25-50°C using a water bath. Causality: Slow addition and temperature control prevent overheating, which could potentially initiate unwanted polymerization of the methacrylate monomer.[1]

-

Continue stirring vigorously for 2-4 hours after the addition is complete.

-

Monitor the pH. The reaction is complete when the pH stabilizes around 7.0, indicating the acid has been neutralized.

-

-

Isolation and Purification:

-

Cool the reaction mixture in an ice bath to 0-5°C to maximize the precipitation of the magnesium methacrylate salt.

-

Collect the white precipitate by vacuum filtration.

-

Wash the filter cake with a small amount of ice-cold deionized water. Causality: This removes any unreacted salts or excess MAA without significantly dissolving the product.

-

Perform a final wash with a non-polar solvent like diethyl ether or hexane to remove residual water and organic impurities.

-

Dry the purified white powder in a vacuum oven at 40-50°C until a constant weight is achieved. The product is often a dihydrate.[1]

-

Characterization: A Self-Validating System

Thorough characterization is non-negotiable. It validates the synthesis, confirms the chemical identity, and determines the purity of the magnesium methacrylate. Each technique provides a unique piece of the structural puzzle.

Characterization Workflow

The following diagram illustrates the comprehensive characterization process.

Sources

An In-depth Technical Guide to the Physicochemical Properties of Magnesium Methacrylate

This guide provides a comprehensive overview of the core physicochemical properties of magnesium methacrylate, tailored for researchers, scientists, and professionals in drug development. This document moves beyond a simple recitation of data, offering in-depth insights into the synthesis, characterization, and applications of this versatile compound, with a particular focus on its burgeoning role in biomedical applications.

Introduction: The Significance of Magnesium Methacrylate

Magnesium methacrylate, the magnesium salt of methacrylic acid, is a unique compound that bridges the worlds of polymer science and biomedical research. Its combination of a reactive methacrylate functionality with the biocompatible and bioactive properties of magnesium ions makes it a material of significant interest. In polymer science, it serves as a valuable cross-linking agent and stabilizer, enhancing the thermal and mechanical properties of various polymers. More recently, its potential in the medical field has been recognized, particularly in the development of novel drug delivery systems and materials for bone tissue engineering[1]. The magnesium ions can play a crucial role in bone regeneration, while the methacrylate component allows for polymerization into hydrogels and other matrices suitable for controlled drug release[1][2][3].

Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of magnesium methacrylate is paramount for its effective application. These properties dictate its behavior in various chemical and biological systems.

Chemical and Physical Identity

Magnesium methacrylate is a white crystalline solid or powder[4][5]. Its core identity is defined by the following:

| Property | Value | Source |

| Chemical Formula | C₈H₁₀MgO₄ | [4][] |

| Molecular Weight | 194.47 g/mol | [4][] |

| CAS Number | 7095-16-1 | [4][5][] |

| Appearance | White to almost white powder/crystal | [4][5] |

| Melting Point | 490 °C | |

| Boiling Point | 160.5 °C at 760 mmHg | |

| Flash Point | 74.2 °C |

Note: The high melting point suggests strong ionic interactions within the crystal lattice. The boiling and flash points are likely indicative of the decomposition of the methacrylate component at elevated temperatures.

Solubility Profile

Thermal Stability

Magnesium methacrylate exhibits high thermal stability, a property that makes it a useful additive for improving the heat resistance of polymers. Thermogravimetric analysis (TGA) is the standard method for quantifying thermal stability. While specific TGA data for pure magnesium methacrylate is not widely published, studies on poly(methyl methacrylate) (PMMA) show that its thermal decomposition typically occurs in stages, with the main decomposition happening at temperatures above 300°C[9][10][11]. The presence of the ionic magnesium salt structure in magnesium methacrylate is expected to further enhance its thermal stability compared to its ester or acid counterparts.

Synthesis and Polymerization

The ability to synthesize high-purity magnesium methacrylate and subsequently polymerize it into well-defined structures is fundamental to its application.

Synthesis of Magnesium Methacrylate

A common and straightforward method for the synthesis of magnesium methacrylate is through the neutralization reaction of methacrylic acid with a magnesium base, such as magnesium hydroxide or magnesium oxide.

Caption: Free-Radical Polymerization of Magnesium Methacrylate.

Experimental Protocol: Bulk Polymerization of Magnesium Methacrylate

-

Monomer Preparation: Dissolve the desired amount of magnesium methacrylate monomer in a suitable solvent (if not performing bulk polymerization).

-

Initiator Addition: Add a free-radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), to the monomer solution. The concentration of the initiator will affect the molecular weight of the resulting polymer.

-

Polymerization: Heat the mixture to a temperature appropriate for the chosen initiator (typically 60-80°C for AIBN or BPO) under an inert atmosphere (e.g., nitrogen or argon) to prevent inhibition by oxygen.[12]

-

Isolation and Purification: Once the polymerization has reached the desired conversion, the polymer can be precipitated by pouring the reaction mixture into a non-solvent, such as methanol. The precipitated polymer is then collected by filtration and dried under vacuum.

Characterization Techniques

A suite of analytical techniques is employed to confirm the identity, purity, and structure of both magnesium methacrylate and its corresponding polymer.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For magnesium methacrylate, the spectrum is expected to show characteristic peaks for the carboxylate group and the carbon-carbon double bond.

Expected FTIR Peaks for Magnesium Methacrylate:

| Wavenumber (cm⁻¹) | Assignment |

| ~1640 | C=C stretching vibration of the methacrylate group [13] |

| ~1540-1580 | Asymmetric stretching of the carboxylate group (COO⁻) |

| ~1420-1480 | Symmetric stretching of the carboxylate group (COO⁻) |

| ~1300-1320 | C-O stretching [13] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the detailed molecular structure.

Expected ¹H NMR Chemical Shifts (in D₂O):

| Chemical Shift (ppm) | Assignment |

| ~5.5-6.0 | Vinylic protons (=CH₂) |

| ~1.8-2.0 | Methyl protons (-CH₃) |

Expected ¹³C NMR Chemical Shifts (in D₂O):

| Chemical Shift (ppm) | Assignment |

| ~170-180 | Carbonyl carbon (COO⁻) |

| ~135-145 | Quaternary vinylic carbon (=C(CH₃)) |

| ~120-130 | Methylene vinylic carbon (=CH₂) |

| ~18-22 | Methyl carbon (-CH₃) |

X-ray Diffraction (XRD)

XRD is used to analyze the crystalline structure of solid materials. For magnesium methacrylate, the XRD pattern would provide information on its crystal lattice and degree of crystallinity. A crystalline material will exhibit sharp diffraction peaks at specific angles, which are characteristic of its crystal structure.

Applications in Drug Development and Biomedical Science

The unique properties of magnesium methacrylate make it a promising material for various biomedical applications, particularly in drug delivery and bone tissue engineering.

Drug Delivery Systems

Hydrogels prepared from magnesium methacrylate and its copolymers can be used as matrices for the controlled release of therapeutic agents.[14] The porous structure of the hydrogel can encapsulate drug molecules, and the release can be modulated by factors such as the cross-linking density and the pH of the surrounding environment. The biocompatibility of both magnesium and methacrylate-based polymers is a significant advantage in this context.[15]

Caption: Magnesium Methacrylate Hydrogel for Drug Delivery.

Bone Tissue Engineering

Magnesium is an essential element for bone health and has been shown to promote the proliferation and differentiation of osteoblasts, the cells responsible for bone formation.[1][2][3] Materials containing magnesium methacrylate can be fabricated into scaffolds for bone regeneration. As the scaffold degrades, it releases magnesium ions locally, which can stimulate new bone growth.[1][2][3] The polymer matrix provides mechanical support for the regenerating tissue. Composites of magnesium methacrylate with other biomaterials, such as gelatin methacrylate (GelMA), have shown enhanced mechanical properties and bioactivity for bone regeneration.[1][3]

Safety and Handling

Magnesium methacrylate is generally considered to be of low toxicity. However, as with any chemical, appropriate safety precautions should be taken. It may cause skin and eye irritation upon direct contact. Inhalation of the powder should be avoided. It is recommended to handle magnesium methacrylate in a well-ventilated area and to wear appropriate personal protective equipment, including gloves and safety glasses.

Conclusion

Magnesium methacrylate is a multifunctional compound with a growing number of applications in both materials science and biomedicine. Its well-defined physicochemical properties, coupled with its biocompatibility and the bioactivity of magnesium, make it a valuable tool for researchers and drug development professionals. A thorough understanding of its synthesis, polymerization, and characterization is essential for harnessing its full potential in the development of advanced materials for a healthier future.

References

-

LookChem. Cas 7095-16-1,MAGNESIUM METHACRYLATE. Available from: [Link]

-

ResearchGate. 13 C and 1 H NMR spectra of GMA in DMSO-d 6 , 300 MHz. Available from: [Link]

-

PMC. A Bioactive Gelatin-Methacrylate Incorporating Magnesium Phosphate Cement for Bone Regeneration. Available from: [Link]

-

ACS Publications. Dual-Setting Bone Cement Based On Magnesium Phosphate Modified with Glycol Methacrylate Designed for Biomedical Applications. Available from: [Link]

-

MDPI. Functionalized GelMA/CMCS Composite Hydrogel Incorporating Magnesium Phosphate Cement for Bone Regeneration. Available from: [Link]

-

Wiley Online Library. Radical Polymerization of Methyl Methacrylate in the Presence of Magnesium Bromide as the Lewis Acid. Available from: [Link]

-

ChemBK. CAS 7095-16-1. Available from: [Link]

-

MDPI. A Bioactive Gelatin-Methacrylate Incorporating Magnesium Phosphate Cement for Bone Regeneration. Available from: [Link]

-

PMC. Advances in magnesium-containing bioceramics for bone repair. Available from: [Link]

-

ScienceDirect. Kinetics of thermal decomposition of PMMA at different heating rates and in a wide temperature range. Available from: [Link]

-

Taylor & Francis Online. A green chemistry of the polymerization of methyl methacrylate (MMA) and a new copolymer of propylene oxide (PO) using natural catalysts. Available from: [Link]

-

NIH. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures. Available from: [Link]

-

ResearchGate. Properties of Porous Magnesium Using Polymethyl Methacrylate (PMMA) as a Space Holder. Available from: [Link]

-

UNL Digital Commons. Nguyen DCE 2023 Coupling ATR-FTIR spectroscopy SUPPLEMENTAL.docx. Available from: [Link]

-

Experiment 10: Polymerization of methyl methacrylate (MMA) in bulk to form PMMA. Available from: [Link]

-

PMC. Polymerization and Applications of Poly(methyl methacrylate)–Graphene Oxide Nanocomposites: A Review. Available from: [Link]

-

Gantrade. 5 Key Facts on Methyl Methacrylate Monomer (MMA). Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information of Opposite swelling characteristics through changing the connectivity in a biopolymeric hydrogel based on glycogen. Available from: [Link]

-

NIH. Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization. Available from: [Link]

-

e-Publications@Marquette. Thermal Stability and Degradation Kinetics of Poly(methyl Methacrylate)/Layered Copper Hydroxy Methacrylate Composites. Available from: [Link]

-

Spectroscopy. Infrared Spectroscopy of Polymers X: Polyacrylates. Available from: [Link]

-

YouTube. Thermogravimetric Analysis – Decomposition of Polymers. Available from: [Link]

-

Sci-Hub. and 13C‐NMR spectroscopy of (meth)acrylate (co)polymers. Available from: [Link]

-

Repositorio UC. THERMOGRAVIMETRIC STUDIES OF METAL POLY(METHYL METHACRYLATES). Available from: [Link]

-

Wikipedia. Methyl methacrylate. Available from: [Link]

-

PubChem. Methyl Methacrylate | C5H8O2 | CID 6658. Available from: [Link]

-

ResearchGate. Fourier transform infrared (FTIR) spectra of polymethyl methacrylate... Available from: [Link]

-

ResearchGate. 13 C-NMR (3a) and 1 H-NMR (3b) spectra of PMMA obtained by the catalyst... Available from: [Link]

-

ResearchGate. Solubility and Thermoresponsiveness of PMMA in Alcohol-Water Solvent Mixtures. Available from: [Link]

-

ENHANCED PROPERTIES AND MULTIFACETED APPLICATIONS OF POLYMETHYL METHACRYLATE (PMMA) IN MODERN MEDICINE AND DENTISTRY. Available from: [Link]

-

ResearchGate. FTIR spectra of MAA and Poly (MAA) (0/100). Available from: [Link]

-

DergiPark. Drug Delivery Application of Poly (2-hydroxyethyl methacrylate)/Ethylene glycol Dimethacrylate Composite Hydrogel. Available from: [Link]

-

DTIC. Dissolution Rates of Poly(Methyl Methacrylate) in Mixtures of Non-Solvents. Available from: [Link]

-

ResearchGate. (PDF) Mechanical and Physical Properties of PMMA Reinforced HA-MgO Nano-Composite. Available from: [Link]

-

NIH. One‐step method for the preparation of poly(methyl methacrylate) modified titanium‐bioactive glass three‐dimensional scaffolds for bone tissue engineering. Available from: [Link]

-

auremn. Solid State 13C NMR Study of Methyl Methacrylate-Methacrylic Acid Copolymers. Available from: [Link]

- Google Patents. US20160068464A1 - Method for producing methylmethacrylate.

-

AccScience Publishing. 3D-printed Mg-substituted hydroxyapatite/ gelatin methacryloyl hydrogels encapsulated with PDA@DOX particles for bone tumor therapy and bone tissue regeneration. Available from: [Link]

-

How Is Methyl Methacrylate (MMA) Made? - Production Process, Uses & FAQs. Available from: [Link]

Sources

- 1. A Bioactive Gelatin-Methacrylate Incorporating Magnesium Phosphate Cement for Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Page loading... [guidechem.com]

- 5. Magnesium Methacrylate | 7095-16-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. epublications.marquette.edu [epublications.marquette.edu]

- 11. youtube.com [youtube.com]

- 12. ocw.mit.edu [ocw.mit.edu]

- 13. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. rjor.ro [rjor.ro]

An In-Depth Technical Guide to Magnesium Methacrylate: Structure, Synthesis, and Applications

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced materials, magnesium methacrylate emerges as a compound of significant interest, bridging the fields of polymer chemistry and biomedical science. Its unique properties, stemming from the combination of an alkaline earth metal and a reactive vinyl monomer, offer a versatile platform for the development of innovative polymers and composites. This guide provides a comprehensive technical overview of magnesium methacrylate, from its fundamental chemical structure to its synthesis and diverse applications, with a particular focus on its relevance to researchers and professionals in drug development.

Unveiling the Core: Chemical Structure and Formula

Magnesium methacrylate, also known as magnesium dimethacrylate, is an ionic compound formed between a magnesium cation (Mg²⁺) and two methacrylate anions (CH₂=C(CH₃)COO⁻). The electrostatic attraction between the divalent magnesium ion and the carboxylate groups of the methacrylate moieties dictates its solid-state structure.

Molecular Formula: C₈H₁₀MgO₄[]

Chemical Structure:

The structure of magnesium methacrylate is characterized by the ionic bond between the magnesium ion and the oxygen atoms of the two methacrylate carboxyl groups. This arrangement results in a salt-like material.

Caption: Ionic structure of magnesium methacrylate.

Table 1: Core Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 7095-16-1 | [] |

| Molecular Weight | 194.47 g/mol | [] |

| Appearance | White solid | General Knowledge |

| Synonyms | Magnesium dimethacrylate, Methacrylic acid magnesium salt | [] |

Synthesis of Magnesium Methacrylate: A Practical Protocol

The synthesis of magnesium methacrylate typically involves the neutralization reaction between a magnesium base and methacrylic acid. The choice of the magnesium source and reaction conditions can influence the purity and yield of the final product. One common and straightforward method utilizes magnesium oxide.

Experimental Protocol: Synthesis from Magnesium Oxide

This protocol describes a laboratory-scale synthesis of magnesium methacrylate.

Materials:

-

Magnesium Oxide (MgO)

-

Methacrylic Acid (MAA)

-

Deionized Water

-

Ethanol (for washing)

-

Diethyl Ether (for washing)

Equipment:

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer with a heating mantle

-

Büchner funnel and filter paper

-

Vacuum oven

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, suspend magnesium oxide in deionized water. The molar ratio of methacrylic acid to magnesium oxide should be 2:1 to ensure complete reaction.

-

Addition of Methacrylic Acid: While stirring vigorously, slowly add methacrylic acid to the magnesium oxide suspension. The reaction is exothermic, so the addition should be controlled to maintain a manageable temperature.

-

Reaction Completion: After the addition is complete, heat the mixture to reflux for 2-4 hours to ensure the reaction goes to completion. The solution should become clear or translucent as the magnesium oxide reacts to form the soluble magnesium methacrylate.

-

Isolation of Product: Cool the reaction mixture to room temperature. The product can be isolated by removing the water via rotary evaporation or by precipitation. For precipitation, slowly add the aqueous solution to a large volume of a non-solvent like acetone.

-

Washing and Drying: Collect the precipitated magnesium methacrylate by vacuum filtration using a Büchner funnel. Wash the solid product sequentially with small portions of cold deionized water, ethanol, and diethyl ether to remove any unreacted starting materials and impurities.

-

Final Product: Dry the purified magnesium methacrylate in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Sources

A Comprehensive Technical Guide to the Solubility of Magnesium Methacrylate

This guide provides an in-depth analysis of the solubility characteristics of magnesium methacrylate. Designed for researchers, scientists, and professionals in drug development and material science, this document moves beyond simple data presentation to explore the underlying chemical principles, offer field-proven experimental protocols, and provide expert insights into handling this versatile compound.

Introduction: Understanding Magnesium Methacrylate

Magnesium methacrylate (Mg(C₄H₅O₂)₂) is the magnesium salt of methacrylic acid.[1][] It is a white powder that serves as a crucial monomer, cross-linking agent, and property-enhancing additive in various industries.[1] Its applications range from improving the thermal resistance and mechanical properties of polymers in the automotive and construction sectors to potential therapeutic uses in promoting bone and joint repair.[1]

Key Physicochemical Properties:

Understanding its solubility is paramount for its effective formulation, polymerization, and integration into various matrices, whether for creating advanced polymers or developing novel biomedical scaffolds.

The Theoretical Framework of Solubility

The solubility of an ionic salt like magnesium methacrylate is governed by the fundamental principle of "like dissolves like," where polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[5][6] The process involves the dissociation of the ionic lattice into its constituent ions (Mg²⁺ and CH₂=C(CH₃)COO⁻) and the subsequent solvation of these ions by solvent molecules.

The following diagram illustrates this fundamental dissolution and solvation process in a polar solvent like water.

Caption: Dissolution equilibrium of magnesium methacrylate.

Several key factors modulate this equilibrium:

-

Temperature: For most salts, solubility increases with temperature as the added thermal energy helps overcome the lattice energy of the solid and increases the kinetic energy of solvent molecules, enhancing their interaction with the solute.[6]

-

Solvent Polarity: The dielectric constant and dipole moment of the solvent are critical. Highly polar solvents like water are effective at stabilizing the dissociated Mg²⁺ and methacrylate ions.

-

pH: As the salt of a weak acid (methacrylic acid), the solubility of magnesium methacrylate can be pH-dependent. In acidic solutions (pH < 7), the methacrylate anion can be protonated, shifting the equilibrium and potentially altering solubility.[6]

-

Common Ion Effect: The presence of a common ion (either Mg²⁺ or a methacrylate salt from another source) in the solution will suppress the dissolution of magnesium methacrylate, in accordance with Le Châtelier's principle.

-

Complex Ion Formation: The formation of complex ions between the magnesium cation and ligands in the solution can significantly increase solubility.[7]

Solubility Profile Across Various Solvents

| Solvent Class | Example Solvent(s) | Expected Solubility | Rationale & Expert Insights |

| Aqueous | Water | High | As a salt of a divalent cation and a carboxylate anion, strong ion-dipole interactions with water molecules are expected. The analogous compound, magnesium acrylate, exhibits very high water solubility (964 g/L at 21°C).[4] This hydrophilic nature is key for its use in aqueous polymerization systems. |

| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents possess a hydroxyl group capable of hydrogen bonding and have a significant dipole moment. While less polar than water, they can still effectively solvate the ions. Solubility may decrease with increasing alcohol chain length (e.g., propanol, butanol) due to the increasing non-polar character of the alkyl chain. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF) | Low to Moderate | These solvents have a dipole moment but lack the ability to donate hydrogen bonds. Their ability to solvate the Mg²⁺ cation is limited compared to protic solvents. While PMMA (the polymer) is soluble in THF and acetone,[8] the monomer salt is expected to have lower solubility due to its ionic nature. |

| Non-Polar | Toluene, Hexane, Diethyl Ether | Insoluble / Very Low | These solvents lack a significant dipole moment and cannot overcome the strong ionic forces of the magnesium methacrylate crystal lattice. Dispersion forces are insufficient to facilitate dissolution. |

Standard Protocol for Experimental Solubility Determination

To ensure trustworthy and reproducible results, a robust experimental protocol is essential. The following gravimetric method is a self-validating system for determining the equilibrium solubility of magnesium methacrylate. This method is adapted from established procedures for organic salts.[9][10]

Principle

An excess of the solute (magnesium methacrylate) is stirred in the solvent of interest at a constant temperature for a sufficient duration to achieve equilibrium (a saturated solution). The undissolved solid is then removed, and the concentration of the solute in a known mass or volume of the supernatant is determined by evaporating the solvent and weighing the residue.

Apparatus and Reagents

-

Analytical balance (±0.1 mg precision)

-

Temperature-controlled shaker or magnetic stirrer with a hot plate

-

Isothermal water bath

-

Glass vials or flasks with airtight seals

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Pipettes and glassware

-

Drying oven or vacuum oven

-

Magnesium Methacrylate (ensure purity and known hydration state)

-

Solvent of interest (analytical grade)

Experimental Workflow

The following diagram outlines the critical steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation: Add an excess amount of magnesium methacrylate to a pre-weighed vial containing a known mass or volume of the chosen solvent. An "excess" ensures that undissolved solid remains at equilibrium.

-

Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial in a temperature-controlled shaker or water bath. Agitate the mixture vigorously for an extended period, typically 24 to 48 hours, to ensure equilibrium is reached.[10]

-

Causality Insight: A 24-48 hour period is chosen because it is generally sufficient for the rates of dissolution and precipitation to become equal for most salts. Shorter times risk measuring a non-saturated, artificially low concentration.

-

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. To separate the saturated liquid phase from the excess solid, carefully draw the supernatant into a syringe and pass it through a syringe filter directly into a clean, pre-weighed collection vial.

-

Trustworthiness Insight: Filtration is critical to ensure no solid microparticles are transferred, which would erroneously inflate the final mass. The filter material must be chemically inert to the solvent.

-

-

Quantification: Accurately weigh the collection vial containing the filtered saturated solution to determine the exact mass of the solution.

-

Solvent Removal: Place the vial in a drying oven set to a temperature that is high enough to evaporate the solvent efficiently but well below the decomposition temperature of magnesium methacrylate. A vacuum oven is preferred for high-boiling point or heat-sensitive solvents. Dry to a constant weight.

-

Final Measurement: After all the solvent has evaporated, cool the vial in a desiccator to prevent moisture absorption and then weigh it to determine the mass of the dissolved magnesium methacrylate residue.

-

Calculation: The solubility (S) can be calculated as follows:

-

Mass of residue = (Mass of vial + residue) - (Mass of empty vial)

-

Mass of solvent = (Mass of vial + solution) - (Mass of vial + residue)

-

S (g / 100 g solvent) = (Mass of residue / Mass of solvent) x 100

-

Expert Insights and Troubleshooting

-

Hygroscopicity: Like many anhydrous salts, magnesium methacrylate may be hygroscopic. Handling and storage in a moisture-free environment (e.g., a glovebox or desiccator) is recommended to prevent inaccurate measurements.[9][10]

-

Verification of Equilibrium: For novel solvent systems, it is prudent to verify that equilibrium has been reached. This can be done by taking measurements at multiple time points (e.g., 24h, 48h, and 72h). If the calculated solubility values are consistent, equilibrium has been achieved.[10]

-

Metastable Forms: Be aware of the potential for different crystalline forms (polymorphs) or hydrates of magnesium methacrylate, as they can exhibit different solubilities. Characterizing the solid material before and after the experiment via techniques like X-ray diffraction (XRD) can provide valuable information.

-

Solvent Purity: The presence of impurities, particularly water in organic solvents, can significantly alter solubility. Always use high-purity, analytical grade solvents.

By combining a strong theoretical understanding with meticulous experimental technique, researchers can accurately characterize the solubility of magnesium methacrylate, paving the way for its successful application in advanced materials and therapeutics.

References

-

MAGNESIUM METHACRYLATE (Cas 7095-16-1) . LookChem. [Link]

-

Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach . ACS Publications, Journal of Chemical Theory and Computation. [Link]

-

Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach . NIH National Library of Medicine, PMC. [Link]

-

Organic Chemistry: Introduction to Solubility . SALTISE. [Link]

-

Factors that Affect Solubility . Chemistry LibreTexts. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Buy Magnesium acrylate | 5698-98-6 [smolecule.com]

- 5. saltise.ca [saltise.ca]

- 6. What are the factors that influence solubility? | AAT Bioquest [aatbio.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

molecular weight and formula of magnesium methacrylate

An In-Depth Technical Guide to Magnesium Methacrylate: Properties, Synthesis, and Applications in Polymer Science and Biomedical Research

Executive Summary

Magnesium methacrylate is a divalent metal salt of methacrylic acid that serves as a critical monomer and cross-linking agent in the development of advanced polymers and biomaterials. Its unique ionic structure, featuring a central magnesium ion linking two polymerizable methacrylate units, imparts significant improvements in thermal stability and mechanical strength to polymer systems. This guide provides a comprehensive overview of its fundamental physicochemical properties, a detailed protocol for its synthesis and characterization, an exploration of its mechanistic role in polymer modification, and an analysis of its applications, particularly in high-performance plastics and emerging biomedical fields. For researchers, scientists, and drug development professionals, this document offers foundational knowledge and practical insights into leveraging magnesium methacrylate for material innovation.

Fundamental Physicochemical Properties

A thorough understanding of a material's basic properties is the cornerstone of its effective application. Magnesium methacrylate is distinguished by its ionic nature and the presence of reactive vinyl groups, making it a versatile building block in polymer chemistry.

Chemical Identity

Magnesium methacrylate, also known as magnesium dimethacrylate or bismethacrylic acid magnesium salt, is the magnesium salt of methacrylic acid. The compound is identified by the CAS Number 7095-16-1.

Molecular Structure

The structure consists of one divalent magnesium cation (Mg²⁺) ionically bonded to two monovalent methacrylate anions (CH₂=C(CH₃)COO⁻). This arrangement is crucial to its function as a cross-linker, where the single magnesium ion can bridge two separate polymer chains.

Caption: Figure 1: Chemical Structure of Magnesium Methacrylate.

Quantitative Data Summary

The key physical and chemical properties of magnesium methacrylate are summarized in the table below for easy reference.

| Property | Value | Source |

| Chemical Formula | C₈H₁₀MgO₄ | [] |

| Molecular Weight | 194.47 g/mol | [] |

| CAS Number | 7095-16-1 | |

| EINECS Number | 230-402-3 | |

| Melting Point | 490°C | |

| Appearance | White Powder/Solid | Inferred from properties |

Synthesis and Characterization

While commercially available, laboratory-scale synthesis of magnesium methacrylate can be achieved through a straightforward acid-base neutralization reaction. The choice of reactants is predicated on achieving a pure product free of interfering side-products.

Principle of Synthesis

The synthesis involves the reaction of methacrylic acid with a suitable magnesium-containing base, such as magnesium oxide (MgO), magnesium hydroxide (Mg(OH)₂), or magnesium carbonate (MgCO₃). The use of magnesium oxide is often preferred due to its high reactivity and the fact that the only byproduct, water, is easily removed. The stoichiometry requires a 2:1 molar ratio of methacrylic acid to the magnesium source (e.g., MgO) to ensure complete neutralization and formation of the dimethacrylate salt.

Reaction: 2 CH₂(CH₃)COOH + MgO → Mg(OOC(CH₃)C=CH₂)₂ + H₂O

Illustrative Laboratory-Scale Protocol

This protocol describes a self-validating system for synthesizing and isolating pure magnesium methacrylate.

Materials:

-

Methacrylic acid (MAA)[2]

-

Magnesium oxide (MgO)

-

Deionized water

-

Ethanol (for washing)

-

Magnetic stirrer and stir bar

-

Reaction flask and condenser

-

Filtration apparatus (Büchner funnel)

-

Drying oven

Procedure:

-

Reactant Preparation: In a reaction flask, dissolve methacrylic acid in a minimal amount of deionized water with stirring.

-

Reaction: Slowly add a stoichiometric amount (0.5 molar equivalent) of magnesium oxide powder to the methacrylic acid solution. The reaction is exothermic; addition should be controlled to manage the temperature.

-

Reaction Completion: Fit the flask with a condenser and heat the mixture to approximately 60-70°C for 2-4 hours with continuous stirring to ensure the reaction goes to completion. The solution will appear as a white slurry.

-

Isolation: Allow the mixture to cool to room temperature. Isolate the solid product by vacuum filtration using a Büchner funnel. The purpose of this step is to separate the magnesium methacrylate product from the aqueous solution.

-

Purification: Wash the filter cake with a small amount of cold deionized water to remove any unreacted methacrylic acid, followed by a wash with ethanol to displace the water and facilitate drying.

-

Drying: Dry the purified white solid in a vacuum oven at 80-100°C until a constant weight is achieved. This ensures the complete removal of water and any residual solvent.

Characterization Workflow

Confirmation of the synthesized product's identity and purity is essential. A standard workflow involves spectroscopic and thermal analysis.

Caption: Figure 2: Synthesis and Characterization Workflow.

Mechanism of Action in Polymer Systems

Magnesium methacrylate's primary utility in polymer science stems from its dual functionality: the ability to form ionic cross-links and the capacity to participate in polymerization reactions.

The Role of the Divalent Cation: Ionic Cross-linking

The most significant function of magnesium methacrylate when incorporated into a polymer matrix is its ability to act as an ionic cross-linker. The positively charged magnesium ion (Mg²⁺) can form strong ionic bonds with two negatively charged carboxylate groups from adjacent polymer chains.[3] This creates a network structure that restricts polymer chain mobility.

Causality: This restriction of chain movement is the direct cause of observed improvements in the material's properties. The increased intermolecular forces lead to a higher glass transition temperature (Tg), enhanced thermal stability, and improved mechanical characteristics such as tensile strength and modulus.

Caption: Figure 3: Ionic Cross-linking Mechanism.

Participation in Polymerization

Each methacrylate anion contains a carbon-carbon double bond (a vinyl group), which is susceptible to polymerization, typically via free-radical mechanisms.[4] When used as a co-monomer with other acrylics (like methyl methacrylate, MMA), magnesium methacrylate can be incorporated directly into the polymer backbone.[5] This results in a polymer with pendant carboxylate groups that are already associated with a magnesium ion, creating a pre-organized structure for subsequent ionic cross-linking upon processing.

Key Applications and Field-Proven Insights

The unique properties of magnesium methacrylate make it a valuable additive and monomer in several high-performance sectors.

Enhancing Thermomechanical Properties of Polymers

Magnesium methacrylate is used as a stabilizer and cross-linking agent to significantly improve the heat resistance and mechanical properties of various polymers and plastics.

-

Automotive and Construction: In these industries, materials are required to withstand high temperatures and mechanical stress. Incorporating magnesium methacrylate into polymer formulations enhances their durability and structural integrity under harsh conditions.

-

Electronics: It helps ensure the stability and reliability of plastic components in electronic devices by increasing their thermal resistance.

Field Insight: The choice to use a divalent salt like magnesium methacrylate over a simple monomer is a deliberate engineering decision to introduce ionic cross-links. Unlike covalent cross-links, these ionic associations can be thermally reversible, potentially allowing for the processing and recycling of these thermoset-like materials, a field of active research in polymer science.

Biomedical and Drug Development Applications

There is growing interest in the use of magnesium-containing biomaterials for orthopedic applications.

-

Bone and Joint Repair: Magnesium methacrylate has shown potential for therapeutic use in treating bone and joint disorders, where it may promote bone growth and repair. Magnesium ions are known to be biocompatible and play a role in bone metabolism, making their inclusion in implantable materials attractive.

-

Context in Bone Cements: This potential application builds upon the well-established use of poly(methyl methacrylate) (PMMA) as a bone cement in hip and knee replacements.[6][7] While traditional PMMA is a non-bioactive filler, incorporating magnesium methacrylate could introduce bioactive properties, representing a significant advancement for drug development professionals working on next-generation orthopedic devices.

Conclusion

Magnesium methacrylate is more than a simple chemical compound; it is a multifunctional tool for material scientists. Its defined molecular formula of C₈H₁₀MgO₄ and molecular weight of 194.47 g/mol are the basis for its role as a powerful ionic cross-linker and polymerizable monomer. Through a clear understanding of its synthesis, characterization, and mechanism of action, researchers can effectively harness its ability to enhance the thermal and mechanical properties of polymers. Its emerging applications in the biomedical field, particularly in bone regeneration, position it as a material of significant future interest for both academic and industrial research and development.

References

-

Wikipedia. Methyl methacrylate. [Link]

-

LookChem. Cas 7095-16-1, MAGNESIUM METHACRYLATE. [Link]

-

ResearchGate. (PDF) Synthesis and study of magnesium complexes derived from polyacrylate and polyvinyl alcohol and their applications as superabsorbent polymers. [Link]

-

MDPI. Synthesis and Conductivity Studies of Poly(Methyl Methacrylate) (PMMA) by Co-Polymerization and Blending with Polyaniline (PANi). [Link]

-

Taylor & Francis Online. A green chemistry of the polymerization of methyl methacrylate (MMA) and a new copolymer of propylene oxide (PO) using natural catalysts. [Link]

-

ACS Publications. Polymerization and Applications of Poly(methyl methacrylate)–Graphene Oxide Nanocomposites: A Review | ACS Omega. [Link]

-

HiMedia Laboratories. Methyl methacrylate. [Link]

-

Wikipedia. Methacrylic acid. [Link]

Sources

CAS number for magnesium methacrylate

An In-Depth Technical Guide to Magnesium Methacrylate

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of magnesium methacrylate, a versatile divalent metal salt of methacrylic acid. The document elucidates its core chemical identity, prominently featuring its CAS number, 7095-16-1 . It details the compound's physicochemical properties, outlines a robust methodology for its synthesis, and explores its significant applications in polymer chemistry and the burgeoning field of drug delivery. With a focus on scientific integrity, this guide offers field-proven insights, detailed experimental protocols, and visual workflows to support researchers, scientists, and drug development professionals in leveraging the unique attributes of this compound.

Magnesium methacrylate is an ionic compound formed from a magnesium cation (Mg²⁺) and two methacrylate anions. This structure is fundamental to its utility as a cross-linking agent in polymer systems. Accurate identification is critical for regulatory compliance and scientific communication.

| Identifier | Value | Source |

| CAS Number | 7095-16-1 | [][2] |

| Molecular Formula | C₈H₁₀MgO₄ | [][2] |

| Molecular Weight | 194.47 g/mol | [] |

| IUPAC Name | magnesium;2-methylprop-2-enoate | [] |

| InChI Key | DZBOAIYHPIPCBP-UHFFFAOYSA-L | [] |

| Synonyms | Magnesium dimethacrylate, Bismethacrylic acid magnesium salt, Methacrylic acid magnesium salt | [] |

Physicochemical Properties

The physical and chemical properties of magnesium methacrylate dictate its processing conditions and performance characteristics in various applications. Its high melting point, for instance, is indicative of the strong ionic bonds present, which contributes to the thermal stability it imparts to polymers.

| Property | Value | Source |

| Melting Point | 490°C | |

| Boiling Point | 160.5°C at 760 mmHg (for methacrylic acid) | |

| Flash Point | 74.2°C (for methacrylic acid) | |

| Appearance | White powder (typical) | |

| Vapor Pressure | 1.23 mmHg at 25°C |

Synthesis of Magnesium Methacrylate: A Validated Protocol

The synthesis of magnesium methacrylate is typically achieved through a straightforward aqueous acid-base neutralization reaction. The following protocol describes a reliable method for its preparation in a laboratory setting.

Principle of Synthesis

The core of the synthesis is the reaction between two equivalents of methacrylic acid (a weak acid) and one equivalent of a magnesium base, such as magnesium hydroxide, Mg(OH)₂. The reaction yields magnesium methacrylate and water as the sole byproduct, ensuring a clean and efficient conversion. The choice of magnesium hydroxide is strategic; its low solubility in water allows for the use of a slight excess to drive the reaction to completion, with the unreacted base being easily removed by filtration.

Experimental Protocol

Materials:

-

Methacrylic acid (MAA)

-

Magnesium hydroxide (Mg(OH)₂)

-

Deionized water

-

Diethyl ether (for washing)

-

0.5 M Hydrochloric acid (for pH testing)

-

pH indicator strips or pH meter

Procedure:

-

Reactant Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 17.22 g (0.2 moles) of methacrylic acid to 200 mL of deionized water.

-

Reaction Initiation: Slowly add 6.12 g (0.105 moles) of magnesium hydroxide powder to the methacrylic acid solution while stirring vigorously. The slight molar excess of Mg(OH)₂ ensures complete neutralization of the acid.

-

Reaction Conditions: Heat the mixture to 60-70°C and maintain stirring for 4-6 hours. The progress of the reaction can be monitored by observing the dissolution of the magnesium hydroxide slurry. The causality here is that elevated temperature increases the reaction rate between the acid and the sparingly soluble base.

-

Neutralization Check: After the reaction period, cool the mixture to room temperature and check the pH. It should be neutral to slightly basic (pH 7.0-8.0). If the solution is still acidic, add a small amount of Mg(OH)₂ and continue heating.

-

Filtration: Filter the resulting solution using a Buchner funnel to remove any unreacted magnesium hydroxide and other insoluble impurities. This step is critical for the purity of the final product.

-

Product Isolation: Transfer the clear filtrate to an evaporating dish and heat gently (below 90°C) to reduce the volume of water. Alternatively, use a rotary evaporator for a more controlled and efficient removal of the solvent.

-

Purification and Drying: Precipitate the magnesium methacrylate by adding the concentrated aqueous solution to a large volume of a non-solvent like acetone, or continue to evaporate to dryness. Wash the resulting white solid with diethyl ether to remove any residual unreacted methacrylic acid. Dry the final product in a vacuum oven at 80°C overnight to yield pure magnesium methacrylate powder.

Synthesis Workflow Diagram

Caption: Workflow for the laboratory synthesis of magnesium methacrylate.

Core Applications & Mechanisms of Action

Magnesium methacrylate's utility stems from its dual functionality: a polymerizable methacrylate group and an ionic magnesium center.

In Polymer Chemistry

In the polymer and plastics industry, magnesium methacrylate serves as a highly effective cross-linking agent and thermal stabilizer.

-

Mechanism of Action: When incorporated into a polymer matrix (e.g., polyolefins or elastomers), the divalent magnesium ion can form strong ionic bonds with polymer chains that contain carboxyl groups or other polar functionalities. This "ionic cross-linking" creates a thermally stable network that restricts polymer chain mobility at elevated temperatures. This mechanism is distinct from and can be supplementary to traditional covalent cross-linking. The result is a significant improvement in the material's heat resistance, tensile strength, and overall mechanical durability.

Polymer Modification Logic Diagram

Caption: Logical flow of magnesium methacrylate's role in polymer enhancement.

In Drug Development and Biomedical Research

A promising application for magnesium-containing methacrylates is in the development of biocompatible materials for drug delivery and tissue engineering. Research into poly(magnesium acrylate) hydrogels, a closely related system, has demonstrated their potential as vehicles for oral drug administration.[3][4]

-

Biocompatible Hydrogels: Hydrogels synthesized from magnesium methacrylate or acrylate monomers exhibit low cytotoxicity and are well-tolerated, particularly for oral delivery routes.[3] The magnesium ions within the hydrogel network can influence the material's swelling characteristics and mesh size, which are critical parameters for controlling the release rate of an encapsulated drug.[3][4]

-

Bone and Joint Applications: Magnesium is an essential ion for bone health, and materials containing it are being explored for orthopedic treatments. Magnesium methacrylate has been noted for its potential to promote bone growth and repair, making it a candidate for inclusion in bone cements or scaffolds for tissue regeneration.[5]

Protocol: Preparation of a Poly(magnesium acrylate) Hydrogel for Drug Loading

This protocol is adapted from methodologies reported for the synthesis of poly(magnesium acrylate) hydrogels, which are structurally analogous and relevant for drug delivery research.[3][4]

Objective: To synthesize a cross-linked poly(magnesium acrylate) hydrogel (PAMgA) suitable for biocompatibility testing and drug loading studies.

Materials:

-

Magnesium acrylate (or synthesized magnesium methacrylate)

-

Ammonium persulfate (APS, initiator)

-

N,N'-Methylenebisacrylamide (MBA, cross-linker)

-

Deionized water

-

Phosphate-buffered saline (PBS)

Procedure:

-

Monomer Solution: Prepare a 20% (w/v) aqueous solution of magnesium acrylate monomer in a beaker. For example, dissolve 2 g of magnesium acrylate in 10 mL of deionized water.

-

Cross-linker Addition: Add the cross-linking agent, MBA, to the monomer solution. The concentration of MBA will determine the cross-link density and mesh size of the hydrogel; a typical starting concentration is 1 mol% relative to the monomer.

-

Initiator Addition: Add the initiator, APS, to the solution. A typical concentration is 0.5 mol% relative to the monomer. Stir the solution gently until all components are fully dissolved.

-

Polymerization: Purge the solution with nitrogen gas for 15 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization. Seal the container and place it in a water bath at 60°C for 24 hours to allow polymerization and cross-linking to occur.

-

Purification: After polymerization, the resulting hydrogel will be a solid mass. Cut the hydrogel into discs of desired dimensions. Place the discs in a large volume of deionized water for 72 hours, changing the water every 12 hours. This process, known as dialysis or leaching, removes unreacted monomers, initiator, and cross-linker, which is essential for ensuring biocompatibility.

-

Swelling and Characterization: To determine the equilibrium swelling ratio, first lyophilize (freeze-dry) a pre-weighed hydrogel disc to obtain its dry weight (Wd). Then, immerse the disc in a solution of interest (e.g., PBS at pH 7.4) until its weight becomes constant (swollen weight, Ws). The swelling percentage can be calculated as: [(Ws - Wd) / Wd] * 100.[3]

-

Drug Loading: The purified and dried hydrogel can be loaded with a therapeutic agent by incubating it in a concentrated drug solution until equilibrium is reached.

Safety and Handling

Based on available data, magnesium methacrylate should be handled with standard laboratory precautions.

-

Hazard Statements: May cause eye, skin, and respiratory tract irritation (coded as H319, H315, H335, corresponding to statements 36/37/38).

-

Safety Statements: Wear suitable protective clothing, gloves, and eye/face protection (coded as S26, S36/37/39).

-

TSCA: The substance is listed on the TSCA inventory.[6]

Conclusion

Magnesium methacrylate (CAS No. 7095-16-1) is a high-value chemical intermediate with established and emerging applications. Its ability to introduce ionic cross-links into polymer systems provides a robust method for enhancing the thermal and mechanical properties of materials. Furthermore, its demonstrated biocompatibility and relevance to magnesium-based biomaterials open exciting avenues for innovation in drug delivery systems and regenerative medicine. The protocols and data presented in this guide offer a solid foundation for scientists and researchers to explore and harness the full potential of this versatile compound.

References

-

LookChem. Cas 7095-16-1, MAGNESIUM METHACRYLATE. [Link]

-

ResearchGate. Chemically Modified Polymethyl Methacrylate in a Magnesium-Polymer Cell. [Link]

-

CAS Common Chemistry. Magnesium acrylate. [Link]

-

PubChem, National Institutes of Health. Magnesium acrylate | C6H6MgO4 | CID 165336. [Link]

-

PubMed, National Library of Medicine. Cytotoxicity and biocompatibility evaluation of a poly(magnesium acrylate) hydrogel synthesized for drug delivery. [Link]

-

ResearchGate. Cytotoxicity and biocompatibility evaluation of a poly(magnesium acrylate) hydrogel synthesized for drug delivery | Request PDF. [Link]

-

Carnegie Mellon University, Matyjaszewski Polymer Group. Methacrylates. [Link]

-

Taylor & Francis Online. A green chemistry of the polymerization of methyl methacrylate (MMA) and a new copolymer of propylene oxide (PO) using natural catalysts. [Link]

-

ACS Publications. Formulation of pH-Responsive Methacrylate-Based Polyelectrolyte-Stabilized Nanoparticles for Applications in Drug Delivery. [Link]

-

AccScience Publishing. 3D-printed Mg-substituted hydroxyapatite/ gelatin methacryloyl hydrogels encapsulated with PDA@DOX particles for bone tumor therapy and bone tissue regeneration. [Link]

Sources

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Cytotoxicity and biocompatibility evaluation of a poly(magnesium acrylate) hydrogel synthesized for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3D-printed Mg-substituted hydroxyapatite/ gelatin methacryloyl hydrogels encapsulated with PDA@DOX particles for bone tumor therapy and bone tissue regeneration [accscience.com]

- 6. specialchem.com [specialchem.com]

An In-Depth Technical Guide to the Crystal Structure of Anhydrous Magnesium Methacrylate

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and analytical frameworks required to determine and understand the crystal structure of anhydrous magnesium methacrylate. While a definitive, publicly available crystal structure for this compound remains to be elucidated, this document serves as a detailed roadmap for researchers in the field. It outlines robust protocols for synthesis, crystallization, and in-depth structural characterization. By synthesizing established principles of inorganic synthesis and solid-state analysis, this guide offers a self-validating workflow designed to ensure scientific integrity and produce high-quality, reproducible results. The subsequent sections will delve into the causality behind experimental choices, provide detailed step-by-step protocols, and present the necessary analytical techniques to fully characterize this important, yet structurally uncharacterized, material.

Introduction: The Significance of Anhydrous Magnesium Methacrylate

Magnesium methacrylate is a versatile compound with significant potential in various fields, including polymer chemistry and drug delivery systems. The anhydrous form, in particular, is of great interest as the absence of water molecules can significantly influence its physical and chemical properties, such as thermal stability, reactivity in polymerization, and dissolution characteristics. Understanding the precise three-dimensional arrangement of atoms within the crystal lattice is paramount for controlling these properties and designing novel materials with tailored functionalities.

The crystal structure provides fundamental insights into:

-

Coordination Environment: The geometry and coordination number of the magnesium ion, which dictates the material's chemical reactivity.

-

Packing Efficiency: The arrangement of methacrylate ligands and magnesium ions in the solid state, influencing density and mechanical properties.

-

Intermolecular Interactions: The nature and strength of non-covalent interactions, which play a crucial role in the material's stability and solubility.

This guide will equip researchers with the necessary knowledge and experimental workflows to undertake the definitive structural elucidation of anhydrous magnesium methacrylate.

Synthesis and Crystallization of Anhydrous Magnesium Methacrylate

The synthesis of high-purity, crystalline anhydrous magnesium methacrylate is the critical first step for successful structural analysis. The following protocol is a robust method designed to yield material suitable for single-crystal X-ray diffraction.

Synthesis Protocol

Objective: To synthesize anhydrous magnesium methacrylate from the reaction of magnesium ethoxide and methacrylic acid. This method is chosen to avoid the introduction of water, which could lead to the formation of hydrated species.

Materials:

-

Magnesium turnings

-

Anhydrous ethanol

-

Iodine (catalyst)

-

Methacrylic acid (freshly distilled)

-

Anhydrous diethyl ether

-

Anhydrous hexane

-

Schlenk line and glassware

-

Inert atmosphere (Argon or Nitrogen)

Step-by-Step Methodology:

-

Preparation of Magnesium Ethoxide:

-

Under an inert atmosphere, add magnesium turnings to a three-neck flask equipped with a reflux condenser and a dropping funnel.

-

Add a crystal of iodine to activate the magnesium surface.

-

Slowly add anhydrous ethanol to the magnesium turnings. An exothermic reaction should commence.

-

Reflux the mixture until all the magnesium has reacted to form a clear solution of magnesium ethoxide in ethanol.

-

Remove the solvent under vacuum to obtain a white solid of magnesium ethoxide.

-

-

Reaction with Methacrylic Acid:

-

Suspend the freshly prepared magnesium ethoxide in anhydrous diethyl ether under an inert atmosphere.

-

Slowly add a stoichiometric amount (2 equivalents) of freshly distilled methacrylic acid dissolved in anhydrous diethyl ether via the dropping funnel.

-

Stir the reaction mixture at room temperature for 12 hours. A white precipitate of magnesium methacrylate will form.

-

-

Isolation and Purification:

-

Filter the white precipitate under an inert atmosphere.

-

Wash the product with anhydrous diethyl ether to remove any unreacted starting materials.

-

Wash with anhydrous hexane to facilitate drying.

-

Dry the product under high vacuum for 24 hours to ensure the complete removal of residual solvents.

-

Crystallization Protocol

Objective: To grow single crystals of anhydrous magnesium methacrylate suitable for X-ray diffraction.

Methodology: Slow Evaporation

-

Prepare a saturated solution of the synthesized anhydrous magnesium methacrylate in an appropriate anhydrous solvent (e.g., a mixture of anhydrous ethanol and toluene).

-

Filter the solution through a syringe filter to remove any particulate matter.

-

Transfer the solution to a clean crystallizing dish.

-

Place the dish inside a larger beaker containing a small amount of a more volatile solvent (e.g., hexane) to act as a counter-solvent.

-

Seal the beaker and allow the solvent to slowly evaporate over several days to weeks at room temperature.

Structural Elucidation and Characterization

A multi-technique approach is essential for the comprehensive characterization of the synthesized material and the definitive determination of its crystal structure.

Powder X-ray Diffraction (PXRD)

Purpose: To confirm the phase purity of the bulk material and to obtain initial unit cell parameters.

Experimental Protocol:

-

Gently grind a small amount of the dried product to a fine powder.

-

Mount the powder on a zero-background sample holder.

-

Collect the diffraction pattern over a wide 2θ range (e.g., 5-80°) using a modern powder diffractometer with Cu Kα radiation.

-

Analyze the data using appropriate software to identify the crystalline phases present and to perform unit cell indexing.

Single-Crystal X-ray Diffraction (SCXRD)

Purpose: To determine the precise three-dimensional arrangement of atoms in the crystal lattice.

Experimental Protocol:

-

Carefully select a well-formed single crystal from the crystallization experiment.

-

Mount the crystal on a goniometer head.

-

Center the crystal in the X-ray beam of a single-crystal diffractometer.

-

Collect a full sphere of diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Process the data to obtain a set of refined unit cell parameters and intensity data.

-

Solve the crystal structure using direct methods or Patterson synthesis.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and thermal parameters.

Spectroscopic and Thermal Analysis

Purpose: To provide complementary information about the chemical bonding and thermal stability of the compound, which helps to validate the crystal structure.

Protocol:

-

Acquire the FTIR spectrum of the anhydrous magnesium methacrylate powder using an ATR (Attenuated Total Reflectance) accessory.

-

Acquire the Raman spectrum using a Raman spectrometer with an appropriate laser excitation wavelength.

-

Analyze the spectra to identify the characteristic vibrational modes of the methacrylate ligand and to probe the coordination of the carboxylate groups to the magnesium ion. Key vibrational bands to analyze include the symmetric and asymmetric COO- stretching frequencies, which are sensitive to the coordination mode.[1]

Protocol:

-

Place a small, accurately weighed sample of the material in an alumina or platinum crucible.[2]

-

Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).[3]

-

Record the mass loss as a function of temperature (TGA) and the heat flow into or out of the sample (DSC).[4][5]

-

Analyze the TGA data to determine the thermal stability and decomposition pathway of the anhydrous compound. The absence of any mass loss before the decomposition temperature confirms the anhydrous nature of the sample.[3]

-

Analyze the DSC data to identify any phase transitions, such as melting or crystallization events.[5]

Data Presentation and Visualization

Tabulated Crystallographic Data (Hypothetical)

| Parameter | Value |

| Chemical Formula | C₈H₁₀MgO₄ |

| Formula Weight | 194.46 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| R-factor (%) | Value |

Note: The values in this table are hypothetical and would be determined from single-crystal X-ray diffraction data.

Experimental and Analytical Workflow

Caption: Workflow for the synthesis, characterization, and structural elucidation of anhydrous magnesium methacrylate.

Potential Coordination Environments and Structural Motifs

Based on the known crystal structures of other alkaline earth metal carboxylates, several coordination modes for the methacrylate ligand and coordination geometries for the magnesium ion can be anticipated. The carboxylate group of the methacrylate ligand can coordinate to the metal center in a monodentate, bidentate chelating, or bidentate bridging fashion. The magnesium ion, being a small and hard cation, typically favors octahedral coordination. Therefore, it is plausible that the crystal structure of anhydrous magnesium methacrylate will feature a polymeric network where magnesium centers are bridged by methacrylate ligands, resulting in a dense, three-dimensional structure.

Conclusion

The determination of the crystal structure of anhydrous magnesium methacrylate is a crucial step towards understanding and harnessing its properties for various applications. This technical guide provides a comprehensive and scientifically rigorous framework for achieving this goal. By following the detailed protocols for synthesis, crystallization, and characterization, researchers can obtain high-quality data and contribute to the fundamental understanding of this important material. The multi-technique approach outlined here ensures a self-validating workflow, leading to a reliable and unambiguous structural determination.

References

-

Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685. [Link]

- Haines, P. J. (2002). Principles of Thermal Analysis and Calorimetry. Royal Society of Chemistry.

- Menczel, J. D., & Prime, R. B. (Eds.). (2009).

-

TA Instruments. (n.d.). TGA - Thermogravimetric Analysis. Retrieved from [Link]

-

Mettler-Toledo. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]

- Clegg, W., Blake, A. J., Gould, R. O., & Main, P. (2001). Crystal structure analysis: principles and practice. Oxford University Press.

- Stout, G. H., & Jensen, L. H. (1989). X-ray structure determination: a practical guide. John Wiley & Sons.

- Nakamoto, K. (2009).

-

Gonsalves, T. C., Freitas, B. X. D., Nunes, C. A., & Florenzano, F. H. (2021). Reduction of Magnesium Corrosion Rate by PMMA-co-PMAA Films. Materials Research, 24. [Link]

Sources

- 1. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iitk.ac.in [iitk.ac.in]

- 3. Dehydration of a crystal hydrate at subglacial temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thermal Analysis | Materials Research Institute [mri.psu.edu]

- 5. ocw.mit.edu [ocw.mit.edu]

A Guide to the Spectroscopic Characterization of Magnesium Methacrylate: An In-Depth Technical Guide

Foreword: The Analytical Imperative in Material Science

In the realm of materials science and pharmaceutical development, the precise characterization of novel compounds is not merely a procedural formality; it is the bedrock upon which innovation is built. Magnesium methacrylate, a compound with significant potential in polymer chemistry and biomedical applications, is no exception.[1][2] Its utility as a cross-linking agent, stabilizer, and a component in bioactive materials necessitates a profound understanding of its molecular structure and purity.[1] This guide provides a detailed exploration of two powerful analytical techniques, Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, as applied to the comprehensive analysis of magnesium methacrylate. Our focus extends beyond procedural recitation to the causal logic behind experimental choices, ensuring a robust and validated analytical approach.

Magnesium Methacrylate: A Structural Overview

Magnesium methacrylate, with the chemical formula C8H10MgO4, is the magnesium salt of methacrylic acid.[1][] Structurally, it consists of a central magnesium cation (Mg²⁺) ionically bonded to two methacrylate anions (CH₂=C(CH₃)COO⁻). This ionic interaction is a key determinant of its physical and chemical properties, influencing everything from its thermal stability to its spectroscopic signature.[1]

Caption: Chemical structure of magnesium methacrylate.

Vibrational Spectroscopy: Probing Molecular Bonds with FTIR

Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable tool for identifying the functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint.[4] For magnesium methacrylate, FTIR allows us to confirm the presence of the methacrylate carboxylate group and the carbon-carbon double bond, as well as to infer the nature of the ionic interaction with the magnesium cation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR